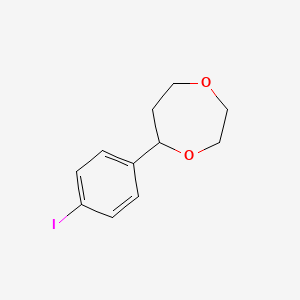

5-(4-Iodophenyl)-1,4-dioxepane

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxepane ring with a suitable diol (a molecule with two alcohol groups) and a diepoxide (a molecule with two epoxide groups). The iodophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

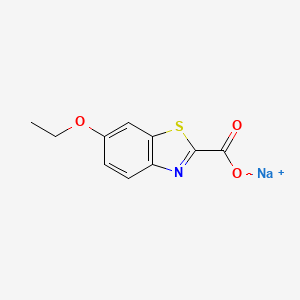

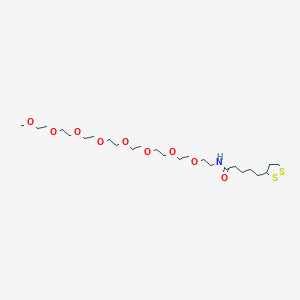

The molecular structure would consist of a seven-membered dioxepane ring with a phenyl ring attached to the 5th carbon. The phenyl ring would have an iodine atom attached to the 4th carbon .Chemical Reactions Analysis

The iodine atom on the phenyl ring makes it susceptible to various substitution reactions . The ether linkages in the dioxepane ring could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specifics of its structure. Generally, ethers have relatively low boiling points for their molecular weight, and are fairly stable chemically .Scientific Research Applications

Radical Contraction Studies

Research by Crich et al. (2002) explored the contraction of certain dioxaphosphepanes, contributing to the understanding of the behavior of related compounds like 5-(4-Iodophenyl)-1,4-dioxepane. This study revealed insights into the kinetics and stereochemistry of rearrangements in these compounds, useful for understanding their chemical behavior (Crich et al., 2002).

Synthesis of Saturated O-Heterocycles

Cai and Xu (2018) discussed an electrochemical dehydrogenative annulation reaction of alkenes with diols for the synthesis of 1,4-dioxane and 1,4-dioxepane derivatives. This method is significant for the synthesis of derivatives related to this compound in a sustainable and efficient manner (Cai & Xu, 2018).

Electrophilic Halogenation and Nitration

The study by Daukshas et al. (1980) provides insights into electrophilic halogenation and nitration of benzodioxaheterocycles, which is relevant for understanding the chemical reactions and properties of compounds like this compound (Daukshas et al., 1980).

Polymer Synthesis and Applications

Research by Delplace et al. (2013) on degradable PEG-based copolymers using cyclic ketene acetals like 1,3-dioxepane highlights potential biomedical applications. This study is significant for understanding how derivatives of this compound could be used in biomedical fields (Delplace et al., 2013).

Studies in Stereochemistry

Bogatskii et al. (1972) investigated the synthesis and stereochemistry of various dioxepanes, which aids in understanding the structural and chemical properties of related compounds like this compound (Bogatskii et al., 1972).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-iodophenyl)-1,4-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBSFQVYXNFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)

![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)

![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)

![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)